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Compound of Interest

(S)-(+)-1-METHOXY-2-
PROPYLAMINE

cat. No.: B1588276

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
amine, (S)-(+)-1-methoxy-2-propylamine. This document is intended to serve as a valuable
resource for researchers and professionals in the fields of chemistry and drug development,
offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics. The guide includes structured data tables, detailed
experimental protocols for data acquisition, and visualizations to illustrate the relationship
between spectroscopic analysis and molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-(+)-1-methoxy-2-
propylamine. It is important to note that while the IR and MS data are derived from the
racemic mixture (1-methoxy-2-propanamine), they are expected to be identical for the (S)-(+)-
enantiomer in the absence of a chiral environment. The *H and 3C NMR data are based on
predictive analysis and typical values for similar structures.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.3 s 3H -OCHs
~3.2 m 2H -CHa-O-
~2.9 m 1H -CH(NH2)-
~1.5 (broad) S 2H -NH:z
~1.0 d 3H -CH(NH2)-CHs

Solvent: CDCls, Reference: TMS at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (6) ppm Assignment
~76 -CH2-O-

~59 -OCHs

~47 -CH(NH2)-
~20 -CH(NH2)-CHs

Solvent: CDCIs, Reference: CDCls at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3380 Medium N-H stretch (asymmetric)
~3300 Medium N-H stretch (symmetric)
~2960 Strong C-H stretch (aliphatic)

~2870 Strong C-H stretch (aliphatic)

~1600 Medium N-H bend (scissoring)

~1460 Medium C-H bend (methyl/methylene)
~1120 Strong C-O stretch (ether)

Source: NIST Chemistry WebBook, data for 1-methoxy-2-propanamine.[1]

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Proposed Fragment lon
89 ~5 [M]*

74 ~10 [M - CHs]*

58 ~15 [M - OCHs]*

45 ~100 [CH3OCH:]*

44 ~80 [CH(NH2)=CHz]*

30 ~30 [CH2NH2]*

Source: NIST Chemistry WebBook, data for 1-methoxy-2-propanamine (Electron lonization).[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution *H and *3C NMR spectra to confirm the molecular structure
of (S)-(+)-1-methoxy-2-propylamine.

Materials and Equipment:

¢ (S)-(+)-1-methoxy-2-propylamine sample

o Deuterated chloroform (CDCIs)

o Tetramethylsilane (TMS) as an internal standard
e NMR tube (5 mm) and cap

e Pipettes

» Vortex mixer

* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of (S)-(+)-1-methoxy-2-propylamine into a
clean, dry vial.

o Add approximately 0.7 mL of CDClIs containing 0.03% TMS.
o Gently vortex the vial to ensure the sample is completely dissolved.

o Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid
height is approximately 4-5 cm.

o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine.
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o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o For H NMR:
» Acquire the spectrum using a standard pulse sequence.
= Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

» Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

o For 13C NMR:
» Acquire the spectrum using a proton-decoupled pulse sequence.
» Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

= Alarger number of scans will be required due to the lower natural abundance of :3C
(e.g., 1024 or more scans).

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase the resulting spectrum.

Perform baseline correction.

o

[¢]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H NMR and the
residual CDCls signal at 77.16 ppm for 13C NMR.

[¢]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (S)-(+)-1-methoxy-2-propylamine using
Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
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Materials and Equipment:

(S)-(+)-1-methoxy-2-propylamine sample

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Isopropanol or ethanol for cleaning

Lint-free wipes
Procedure:
e Background Spectrum:

o Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and
allowing it to dry completely.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

o Sample Analysis:

o Place a small drop of (S)-(+)-1-methoxy-2-propylamine directly onto the center of the
ATR crystal, ensuring complete coverage of the crystal surface.

o Acquire the sample spectrum over a typical range of 4000-400 cm~1.
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
o Data Processing and Cleaning:

o The spectrometer software will automatically subtract the background spectrum from the
sample spectrum.

o Perform baseline correction if necessary.

o Label the significant peaks with their corresponding wavenumbers.
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o Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the
measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (S)-(+)-1-methoxy-
2-propylamine using Electron lonization (EI) Mass Spectrometry.

Materials and Equipment:

(S)-(+)-1-methoxy-2-propylamine sample

Gas chromatograph-mass spectrometer (GC-MS) with an EIl source

Microsyringe

Appropriate solvent for dilution (if necessary, e.g., methanol or dichloromethane)

Procedure:
e Sample Introduction:
o If using a GC-MS system, prepare a dilute solution of the sample in a volatile solvent.

o Inject a small volume (e.g., 1 pL) of the solution into the GC inlet. The GC will separate the
analyte from the solvent and introduce it into the mass spectrometer.

o Alternatively, for a direct insertion probe, a small amount of the neat liquid can be

introduced.

e Instrument Setup and Data Acquisition:

[e]

The mass spectrometer is operated under a high vacuum.

o

The sample molecules are ionized in the El source, typically at 70 eV.

[¢]

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).
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o Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

o Data Analysis:

[e]

Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.

[e]

Analyze the fragmentation pattern to identify characteristic fragment ions.

o

Determine the base peak (the most intense peak in the spectrum).

[¢]

Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Analysis

The following diagrams, generated using the DOT language, illustrate the workflow of
spectroscopic analysis and the correlation between the data and the molecular structure of (S)-
(+)-1-methoxy-2-propylamine.
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Diagram 1: General workflow for the spectroscopic analysis of (S)-(+)-1-methoxy-2-
propylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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